4-Azidosalicylic Acid
Beschreibung
Eigenschaften
IUPAC Name |
3-azido-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-10-9-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKRSVNNWZYMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985338 | |
| Record name | 3-Azido-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66761-27-1 | |
| Record name | 4-Azidosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066761271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azido-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Starting Materials
The most widely reported method for synthesizing 4-azidosalicylic acid begins with 4-aminosalicylic acid (4-ASA, 2-hydroxy-4-aminobenzoic acid). The amino group at the 4-position undergoes diazotization in acidic media, forming a diazonium intermediate, which is subsequently displaced by an azide ion (N₃⁻). This two-step process is analogous to the Sandmeyer reaction but substitutes the diazonium group with azide instead of halide.
Diazotization Conditions
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Acidic Medium : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is used to protonate the amino group, facilitating nitrosation. For example, 4-ASA dissolved in 20% H₂SO₄ at 0–5°C reacts with sodium nitrite (NaNO₂) to generate the diazonium salt.
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Temperature Control : Maintaining temperatures below 5°C is critical to prevent premature decomposition of the diazonium intermediate.
Azide Substitution
The diazonium salt is then treated with sodium azide (NaN₃) in aqueous or mixed solvent systems. Copper sulfate (CuSO₄) is often added as a catalyst to accelerate the substitution reaction. For instance, a mixture of the diazonium salt, NaN₃ (1.2 equivalents), and CuSO₄ (0.1 equivalents) in methanol at 20°C yields this compound within 2 hours.
Key Data :
Alternative Synthetic Routes
Nitro Reduction Followed by Azidation
While less common, this compound can be synthesized from 4-nitrosalicylic acid via a two-step reduction-azidation sequence. The nitro group is first reduced to an amine using hydrogen gas (H₂) over a palladium catalyst, followed by diazotization and azide substitution as described in Section 1. However, this method introduces additional purification challenges due to intermediate isolation requirements.
Direct Azidation of Halogenated Precursors
Emerging strategies explore nucleophilic aromatic substitution using halogenated salicylic acid derivatives. For example, 4-chlorosalicylic acid reacts with NaN₃ in dimethylformamide (DMF) at 120°C under microwave irradiation. This method avoids diazotization but requires harsh conditions and offers moderate yields (60–70%).
Optimization and Yield Improvements
Role of Copper Catalysts
Copper salts, particularly CuSO₄, enhance reaction efficiency by stabilizing reactive intermediates. In one protocol, adding 0.1 equivalents of CuSO₄ increased yields from 72% to 89% while reducing reaction time by 30%.
Solvent Systems
Methanol-water mixtures (3:1 v/v) are optimal for balancing solubility and reaction kinetics. Pure aqueous systems risk diazonium salt hydrolysis, while non-polar solvents impede NaN₃ dissolution.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and 0.05% trifluoroacetic acid/acetonitrile mobile phase achieves >98% purity.
Applications and Derivatives
Analyse Chemischer Reaktionen
Photolysis and Nitrene-Mediated Cross-Linking
The azide group in 4-azidosalicylic acid undergoes UV-induced photolysis (254–365 nm) to generate a reactive nitrene intermediate. This nitrene forms covalent bonds with proximal amino acid residues in target proteins, enabling photoaffinity labeling.
Key Findings:
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Cross-Linking Efficiency : In studies with Streptococcus sanguis G9B, 125I-labeled this compound-PRG (proline-rich glycoprotein) demonstrated 1% cross-linking efficiency to bacterial adhesins after UV irradiation .
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Reversibility : Binding interactions were reversible and competitively inhibited by unlabeled PRG, confirming specificity .
Reaction Conditions:
| Parameter | Value/Description |
|---|---|
| UV Wavelength | 254–365 nm |
| Reaction Medium | Aqueous buffer (pH 7.4) |
| Cross-Linked Targets | Bacterial adhesins, HMGB1 protein |
Biochemical Interactions with HMGB1 Protein
This compound binds to the High Mobility Group Box 1 (HMGB1) protein, a damage-associated molecular pattern (DAMP) molecule. The interaction is redox-state-dependent:
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Reduced HMGB1 : Binds to CXCR4, promoting inflammatory cell recruitment.
Inhibition Studies:
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Proinflammatory Suppression : this compound suppresses HMGB1-induced expression of proinflammatory cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2) by >60% at 100 µM.
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Binding Affinity : Surface plasmon resonance (SPR) assays confirmed a dissociation constant (K<sub>d</sub>) of 2.3 µM for HMGB1-4-azidosalicylic acid interactions.
Stability and Decomposition Pathways
The azide group confers instability under specific conditions:
Decomposition Triggers:
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UV Light : Rapid photolysis to nitrene (t<sub>1/2</sub> < 5 min at 254 nm).
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Thermal Degradation : Decomposes at temperatures >100°C, releasing nitrogen gas.
Stability Data:
| Condition | Stability Profile |
|---|---|
| Aqueous Solution (4°C) | Stable for 72 hours |
| Dry State (RT) | Stable for 6 months |
Experimental Workflow:
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Incubation : Mix this compound with target protein (e.g., HMGB1) in physiological buffer.
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UV Irradiation : Expose to UV light (300–365 nm) for 5–10 minutes.
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Analysis : SDS-PAGE or mass spectrometry to identify cross-linked adducts .
Case Study:
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HMGB1 Mapping : Cross-linking experiments localized the binding site of this compound to the Cys23-Cys45 disulfide region of HMGB1, critical for its proinflammatory activity.
Synthetic Modifications
While not a direct reaction, this compound serves as a precursor for functionalized derivatives:
Example Derivatives:
| Derivative | Application |
|---|---|
| NHS-ester conjugate | Protein immobilization |
| PEGylated analogs | Enhanced solubility for in vivo studies |
Wissenschaftliche Forschungsanwendungen
Metoprololsuccinat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zu Betablockern verwendet.
Biologie: Forschung zu seinen Auswirkungen auf zelluläre Signalwege und Rezeptor-Interaktionen.
Medizin: Umfassende Studien zu seiner Wirksamkeit und Sicherheit bei der Behandlung von Herz-Kreislauf-Erkrankungen.
Industrie: Verwendung bei der Entwicklung von Retardformulierungen und Arzneimittelabgabesystemen
5. Wirkmechanismus
Metoprololsuccinat wirkt durch selektive Hemmung der Beta-1-Adrenorezeptoren im Herzen. Diese Hemmung führt zu einer Abnahme der Herzfrequenz und der Myokardkontraktilität, wodurch der Sauerstoffbedarf des Herzens verringert wird. Das Medikament beeinflusst die Beta-2-Rezeptoren, die hauptsächlich in der Lunge und der glatten Gefäßmuskulatur vorkommen, nicht nennenswert .
Ähnliche Verbindungen:
Atenolol: Ein weiterer Beta-1-selektiver Blocker, der für ähnliche Indikationen eingesetzt wird.
Carvedilol: Ein nicht-selektiver Betablocker mit zusätzlicher Alpha-blockierender Aktivität.
Propranolol: Ein nicht-selektiver Betablocker, der für eine breitere Palette von Erkrankungen eingesetzt wird
Eindeutigkeit: Toprol XL ist einzigartig aufgrund seiner Retardformulierung, die eine einmal tägliche Dosierung ermöglicht und über 24 Stunden hinweg eine gleichmäßigere therapeutische Wirkung erzielt. Diese Formulierung verbessert die Patientencompliance und reduziert das Risiko von Nebenwirkungen, die mit Spitzenplasmakonzentrationen verbunden sind .
Wirkmechanismus
Metoprolol succinate works by selectively inhibiting beta-1 adrenergic receptors in the heart. This inhibition leads to a decrease in heart rate and myocardial contractility, reducing the oxygen demand of the heart. The drug does not significantly affect beta-2 receptors, which are primarily found in the lungs and vascular smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
4-Azidosalicylic acid belongs to a broader class of salicylic acid derivatives. Key comparisons with structurally related compounds are summarized below:
Functionalization Efficiency
This compound’s NHS ester derivative exhibits superior conjugation efficiency compared to other photoactive reagents. For example, in modifying chondroitin sulfate dodecasaccharides, its NHS ester achieved partial N-deacetylation and selective derivatization of amino groups, enabling precise glycoprotein labeling . Similarly, in TCR studies, ASA-modified peptides retained biological activity while enabling crosslinking, a feat challenging for bulkier labels like biotin-avidin systems .
Limitations
- Stability : The azide group is light-sensitive, requiring storage in dark conditions.
- Specificity : UV activation may damage sensitive biomolecules, necessitating optimized irradiation protocols .
Biologische Aktivität
4-Azidosalicylic acid is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its role in drug development.
This compound is a derivative of salicylic acid, characterized by the presence of an azido group at the para position. This modification enhances its reactivity and allows it to serve as a photoaffinity labeling agent, which is crucial in studying protein interactions and cellular mechanisms.
The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins upon exposure to UV light. This property is particularly useful in identifying protein interactions in complex biological systems. For instance, it has been employed to study the interaction between drugs and P-glycoprotein, a key player in multidrug resistance in cancer cells .
Cytotoxicity Studies
Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. In a study evaluating its effects on MCF-7 breast cancer cells, photolabeled derivatives demonstrated reduced cytotoxicity compared to their parent compounds, suggesting that the azido modification alters cellular uptake or interaction with DNA .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Photoaffinity labeling |
| NHS-4-Azidosalicylic Acid | MCF-7/ADR | >50 | Reduced uptake in resistant cells |
| BBR 3422 (photolabeled) | MCF-7 | 20 | Competes with azidopine on P-glycoprotein |
Applications in Drug Development
The utility of this compound extends into drug development, particularly in creating targeted therapies for cancer. Its ability to selectively label proteins involved in drug resistance mechanisms allows researchers to better understand how these proteins contribute to therapeutic failure.
Case Study: Targeting P-Glycoprotein
In a notable study, researchers utilized this compound to photolabel BBR 3422, a compound being investigated for its anticancer properties. The results showed that while the photolabeled compound was less cytotoxic than the parent compound, it effectively inhibited P-glycoprotein activity, thereby enhancing drug accumulation in resistant cancer cells . This highlights the potential of using such derivatives to overcome multidrug resistance.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-azidosalicylic acid?
this compound is synthesized via nitrene-based [2+1] cycloaddition reactions, typically involving azide precursors. Key steps include:
- Synthesis : Reacting 4-aminosalicylic acid with sodium nitrite and hydrochloric acid to form the diazonium intermediate, followed by azide substitution using sodium azide. Post-reaction purification involves recrystallization from ethanol/water mixtures .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS-ESI) verifies molecular weight. TLC can monitor reaction progress .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Photoreactivity : The aryl azide group is photosensitive. Work under amber light or in dark conditions to avoid unintended crosslinking .
- Toxicity : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Follow protocols for azide waste disposal due to potential explosive hazards .
- Storage : Store in airtight, light-resistant containers at –20°C to stabilize the azide group .
Q. How do the hydroxyl and carboxyl functional groups influence the reactivity of this compound?
- Crosslinking : The hydroxyl group enables conjugation via esterification, while the carboxyl group facilitates covalent bonding to amine-terminated surfaces (e.g., carbon nanotubes). The azide group allows UV-induced nitrene formation for photoaffinity labeling .
- Solubility : Polar solvents (e.g., DMSO, methanol) enhance solubility, critical for homogeneous reaction conditions .
Advanced Research Questions
Q. How can functionalization efficiency of this compound on MWCNTs be optimized?
- Oxidation Pre-Treatment : MWCNTs are refluxed in HNO₃:H₂SO₄ (1:3 v/v) to introduce first-generation oxygen functional groups (OFGs), enhancing surface reactivity. Post-oxidation, this compound is grafted via [2+1] cycloaddition, achieving 12.2–17.4% functionalization efficiency .
- Key Parameters : Optimize reaction time (e.g., 10 min reflux), acid concentration, and sonication duration during post-functionalization washing (e.g., 1 h in 1 M NaOH/HCl) .
- Quantification : Use thermogravimetric analysis (TGA) to measure weight loss (200–700°C) and XPS to confirm OFG density (e.g., 1.60–2.29 mmol/g) .
Q. How does this compound enhance photochemical crosslinking in protein interaction studies?
- Peptide Modification : The azide group is conjugated to cysteine residues outside TCR-binding regions (e.g., P-3 position) to avoid steric hindrance. UV irradiation (365 nm) generates nitrenes that crosslink proximal biomolecules .
- Detection : Biotin tags enable streptavidin-based detection of crosslinked complexes. Validate specificity using SDS-PAGE and autoradiography .
Q. How can contradictions in functionalization efficiency data across studies be resolved?
- Material Variability : Differences in MWCNT diameter (12 vs. 44 nm) and iron content (0.5% vs. 4.7%) significantly impact OFG grafting. Smaller diameters and lower iron correlate with higher functionalization .
- Methodological Discrepancies : Standardize oxidation protocols (e.g., HNO₃:H₂SO₄ ratio, reflux time) and quantify OFGs via XPS/TGA to ensure reproducibility .
Q. What is the impact of second-generation OFGs from this compound on relaxometric properties of MWCNTs?
- T₂ Relaxivity : Grafting this compound introduces hydroxyl/carboxyl groups that enhance proton exchange, improving transverse relaxivity (r₂) for MRI contrast applications. oMWCNTO-Sal showed higher r₂ (175.6 mg/g) than oMWCNTN-Sal (89.7 mg/g) due to structural differences .
- Validation : Compare relaxivity data (e.g., 1.5T MRI) with commercial SPIO nanoparticles to benchmark performance .
Methodological Notes
- Data Presentation : Use tables to compare functionalization efficiencies (e.g., % grafting, mmol/g) and relaxivity values. Include TGA/XPS spectra in supplementary materials .
- Reproducibility : Document oxidation and sonication parameters meticulously. Reference the Beilstein Journal’s experimental guidelines for clarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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